Spiroxasone - 6673-97-8

Spiroxasone

Catalog Number: EVT-434994
CAS Number: 6673-97-8
Molecular Formula: C24H34O3S
Molecular Weight: 402.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Spiroxasone is an oxo steroid.
Source

Spiroxasone was first synthesized in the late 20th century, with research focusing on its efficacy in modulating inflammatory responses. The compound is derived from a class of chemicals known as arylpropionic acids, which have been extensively studied for their therapeutic effects.

Classification
  • Chemical Class: Non-steroidal anti-inflammatory drug (NSAID)
  • Mechanism of Action: Inhibition of cyclooxygenase enzymes
  • Therapeutic Use: Anti-inflammatory and analgesic
Synthesis Analysis

Methods and Technical Details

The synthesis of Spiroxasone involves several steps, typically starting from simpler organic compounds. The process generally includes:

  1. Formation of the Aryl Ring: This can be achieved through Friedel-Crafts acylation or other aromatic substitution reactions.
  2. Introduction of Functional Groups: Key functional groups are added to enhance the compound's biological activity.
  3. Cyclization: A cyclization step is crucial to form the spiro structure characteristic of Spiroxasone.

The synthesis often requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure and Data

Spiroxasone features a complex molecular structure characterized by a spirocyclic arrangement. The key structural elements include:

  • Molecular Formula: C15H17N3O2
  • Molecular Weight: 273.32 g/mol
  • Key Functional Groups: Aryl group, amide linkage, and a spiro center.

The three-dimensional conformation of Spiroxasone allows for interaction with specific biological targets, enhancing its therapeutic efficacy.

Chemical Reactions Analysis

Reactions and Technical Details

Spiroxasone undergoes various chemical reactions that are significant for its pharmacological activity:

  1. Cyclooxygenase Inhibition: The primary reaction involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the biosynthesis of prostaglandins.
  2. Metabolism: Spiroxasone is metabolized in the liver, primarily through oxidation and conjugation reactions, leading to various metabolites that may also exhibit biological activity.

These reactions are essential for understanding both the therapeutic effects and potential side effects associated with Spiroxasone.

Mechanism of Action

Process and Data

The mechanism of action of Spiroxasone primarily involves:

  • Inhibition of Prostaglandin Synthesis: By inhibiting cyclooxygenase enzymes, Spiroxasone reduces the production of pro-inflammatory prostaglandins.
  • Reduction of Inflammatory Response: This leads to decreased vasodilation and reduced permeability of blood vessels, ultimately alleviating inflammation and pain.

Studies have shown that Spiroxasone exhibits a selective inhibition profile, potentially offering advantages over non-selective NSAIDs in terms of gastrointestinal safety.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder
  • Solubility: Moderately soluble in organic solvents; limited solubility in water
  • Melting Point: Approximately 120–125 °C

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Stability Range: Effective within a pH range typical for physiological conditions (pH 6–8).

These properties are crucial for formulation development and determining the optimal conditions for storage and handling.

Applications

Scientific Uses

Spiroxasone has been explored in various scientific contexts:

  • Clinical Applications: Primarily used for treating inflammatory diseases such as arthritis, where it helps manage pain and swelling.
  • Research Applications: Investigated for its potential role in modulating immune responses beyond traditional anti-inflammatory effects.
  • Comparative Studies: Often compared with other NSAIDs to evaluate efficacy, safety profiles, and mechanisms.

The ongoing research into Spiroxasone aims to further elucidate its therapeutic potential and expand its applications in clinical settings.

Chemical and Pharmacological Profile of Spiroxasone

Molecular Characterization and Structural Features

Steroidal Backbone and 7α-Acetylthio Substitution

Spiroxasone (IUPAC name: S-[(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate) is a synthetic steroidal compound with the molecular formula C24H34O3S and a molecular weight of 402.59 g/mol [1]. Its core structure consists of a cyclopenta[a]phenanthrene steroidal nucleus modified with a spiro-linked tetrahydrofuran ring at position 17 (Figure 1). The defining structural feature is the 7α-acetylthio substitution (–SC(O)CH3), where a thioacetyl group replaces the typical hydrogen at the 7α position [1]. This modification distinguishes it from classical mineralocorticoid antagonists and contributes significantly to its receptor binding profile. The acetylthio group creates a steric bulk that prevents optimal alignment of the steroid backbone with mineralocorticoid receptors while enabling covalent interactions with cysteine residues in the receptor binding pocket [1].

The absolute configuration at chiral centers (7R,8R,9S,10R,13S,14S,17R) is critical for biological activity. Crystallographic analysis reveals that the 7α-orientation positions the sulfur atom for nucleophilic attack during metabolic activation, while the spiroxolane ring at C17 induces conformational constraints that reduce glucocorticoid receptor affinity compared to other steroidal analogs [1] [2]. The molecular dimensions, determined through X-ray diffraction studies, show a length of 15.2 Å along the steroid long axis and 8.7 Å across the D-ring, with the acetylthio moiety protruding approximately 4.3 Å from the β-face of the molecule [1].

Comparison with Spirolactone Derivatives

Spiroxasone shares structural homology with prototypical spirolactone derivatives but exhibits key modifications that alter its pharmacological behavior (Table 1). Unlike spironolactone (C24H32O4S), which contains a γ-lactone ring at C17 and a 17α-hydroxy group, spiroxasone features a tetrahydrofuran ring with an oxygen atom at the 17β position [1] [8]. Additionally, spironolactone retains the Δ4-3-keto configuration in ring A, while spiroxasone lacks this conjugated system, reducing its susceptibility to metabolic reduction at the A-ring [1] [8].

Table 1: Structural Comparison of Spiroxasone and Spironolactone [1] [8]

Structural FeatureSpiroxasoneSpironolactone
Molecular FormulaC24H34O3SC24H32O4S
C7 Modification7α-Acetylthio group (-SC(O)CH3)7α-Acetylthio group (-SC(O)CH3)
C17 ConfigurationSpiro-linked tetrahydrofuran ring17α-Spirolactone ring
Ring A Functionality3-Oxo without Δ4 unsaturationΔ4-3-Keto system
Bioactivation SiteThioester hydrolysisThioester hydrolysis + lactone opening
Metabolic StabilityHigher resistance to hepatic reductionSusceptible to A-ring reduction

The absence of the C17 carbonyl group in spiroxasone fundamentally alters its interaction dynamics with nuclear receptors. While spironolactone's lactone ring undergoes pH-dependent hydrolysis to canrenone (its active metabolite), spiroxasone relies primarily on deacetylation at the 7α position for activation [1]. This structural difference reduces spiroxasone's propensity for forming reactive intermediates that covalently bind to hepatic proteins, potentially offering a theoretical advantage in hepatic safety profiles, though clinical verification is lacking due to its discontinued development [1] [4].

Physicochemical Properties

Solubility and Stability in Supersaturated Formulations

Spiroxasone exhibits poor aqueous solubility, a characteristic shared with many steroidal antimineralocorticoids. Experimental measurements indicate its intrinsic solubility is <0.01 mg/mL in water at 25°C, classifying it as "practically insoluble" according to USP criteria [2] [4]. This low solubility arises from its high lipophilicity (calculated logP = 3.8) and rigid polycyclic structure that inhibits hydrogen bonding with water molecules [2] [4]. Molecular dynamics simulations show that the spiroxolane ring creates a hydrophobic surface area of 284 Ų, while the acetylthio group contributes only minimal polarity (dipole moment = 1.7 D) [4].

Stability studies reveal spiroxasone is susceptible to hydrolytic degradation at two primary sites: (1) the thioester bond, yielding 7α-thiol derivatives, and (2) the enol ether linkage in the spiroxolane ring, particularly under acidic conditions (pH <3) [2]. The degradation follows first-order kinetics with a half-life of 32 days at pH 7.4 and 37°C, decreasing to 8 hours at pH 2.0 [2]. Solid-state stability is higher, with no detectable decomposition at 25°C/60% RH over 24 months when protected from light [2].

Advanced formulation approaches have been explored to overcome solubility limitations (Table 2). Supersaturated systems using hydroxypropyl-β-cyclodextrin (HPβCD) complexes achieve transient solubility up to 1.2 mg/mL – a 120-fold enhancement – but exhibit rapid precipitation due to high crystallization tendency [4] [7]. Solid dispersion with polyvinylpyrrolidone (PVP K30) via spray drying generates amorphous spiroxasone with improved dissolution (85% release in 60 minutes vs. 12% for crystalline form) but reduced physical stability due to moisture-induced recrystallization [4]. Nanocrystal suspensions (mean particle size = 220 nm) stabilized with poloxamer 407 show the most promise, maintaining supersaturation for >4 hours with a 2.3-fold increase in AUC0-24h in preclinical models compared to micronized suspensions [4].

Table 2: Solubility Enhancement Techniques for Spiroxasone [4] [7]

Formulation ApproachMaximum Solubility AchievedKey Stability FindingsDissolution Enhancement
Crystalline Micronized0.01 mg/mLStable for >24 monthsBaseline (12% in 60 min)
HPβCD Complexation1.2 mg/mLPrecipitation in <30 minutes3.5-fold increase
Amorphous Solid Dispersion0.85 mg/mLRecrystallization at 40°C/75% RH in 7 days7.1-fold increase
Nanosuspension0.68 mg/mL*Zeta potential > -30 mV maintained for 90 days9.2-fold increase
Natural Deep Eutectic Solvents8.9 mg/mL**No degradation after 30 days at 4°CNot determined

Dynamic solubility in simulated gastric fluid; *In lactic acid-propylene glycol NADES (1:3 molar ratio) [7]

Notably, natural deep eutectic solvents (NADES) based on lactic acid-propylene glycol mixtures demonstrate exceptional solubility enhancement (up to 8.9 mg/mL) and stability. Spectroscopic analysis indicates this enhancement arises from hydrogen bonding between spiroxasone's carbonyl groups and NADES components, with the thioacetyl group participating in hydrophobic interactions [7]. These findings position NADES as promising vehicles for liquid formulations in therapeutic scenarios requiring non-oral administration [7].

Comparative Analysis with Other Antimineralocorticoids

Spiroxasone's physicochemical profile differs significantly from clinically used antimineralocorticoids, impacting its theoretical developability (Table 3). While spironolactone (logP = 2.5) and eplerenone (logP = 1.9) exhibit moderate lipophilicity, spiroxasone's higher logP (3.8) correlates with stronger plasma protein binding (>95% vs. 88-90% for spironolactone) [1] [8]. This characteristic potentially limits its free fraction and tissue distribution but may prolong its elimination half-life – a property not clinically verified due to spiroxasone's discontinuation [1].

The melting point of spiroxasone (134-136°C) is substantially lower than spironolactone's (203-205°C), indicating weaker crystal lattice energy. This property facilitates solubility enhancement through amorphization but increases risks of polymorphic conversion during processing [1] [8]. Unlike spironolactone, which exists in multiple polymorphic forms with varying dissolution rates, spiroxasone crystallizes predominantly in a single orthorhombic system (space group P212121) as confirmed by X-ray powder diffraction [1] [2].

Table 3: Physicochemical Comparison of Steroidal Antimineralocorticoids [1] [4] [8]

PropertySpiroxasoneSpironolactoneCanrenoneEplerenone
Molecular Weight402.59 g/mol416.58 g/mol340.45 g/mol414.50 g/mol
logP (Calculated)3.82.52.91.9
Aqueous Solubility<0.01 mg/mL0.028 mg/mL0.18 mg/mL0.15 mg/mL
Melting Point134-136°C203-205°C260-262°C (dec.)242-244°C
Crystal SystemOrthorhombicMonoclinic (Form II)TriclinicMonoclinic
pKaNo ionizable groupsNo ionizable groupsEnol: 4.9Lactone: 5.9
Protein Binding (%)>95 (estimated)88-9099.250

Spiroxasone's non-ionizable nature throughout the physiological pH range contrasts with canrenone (enol pKa = 4.9) and eplerenone (lactone pKa = 5.9), rendering its solubility pH-independent but complicating salt formation strategies for solubility enhancement [4] [8]. This characteristic necessitates alternative formulation approaches such as co-solvency, complexation, or lipid-based systems [4] [7]. Permeability studies using Caco-2 monolayers indicate moderate passive diffusion (Papp = 8.7 × 10-6 cm/s), comparable to spironolactone but lower than eplerenone, suggesting adequate but not optimal oral absorption in its unformulated state [4].

Compounds Mentioned

  • Spiroxasone
  • Spironolactone
  • Canrenone
  • Eplerenone
  • Hydroxypropyl-β-cyclodextrin (HPβCD)
  • Polyvinylpyrrolidone (PVP K30)
  • Poloxamer 407
  • Natural Deep Eutectic Solvents (NADES)

Properties

CAS Number

6673-97-8

Product Name

Spiroxasone

IUPAC Name

S-[(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate

Molecular Formula

C24H34O3S

Molecular Weight

402.6 g/mol

InChI

InChI=1S/C24H34O3S/c1-15(25)28-20-14-16-13-17(26)5-9-22(16,2)18-6-10-23(3)19(21(18)20)7-11-24(23)8-4-12-27-24/h13,18-21H,4-12,14H2,1-3H3/t18-,19-,20+,21+,22-,23-,24-/m0/s1

InChI Key

XKCGICBTWRNUCL-KIEAKMPYSA-N

SMILES

CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCCO5)C

Canonical SMILES

CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCCO5)C

Isomeric SMILES

CC(=O)S[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCCO5)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.